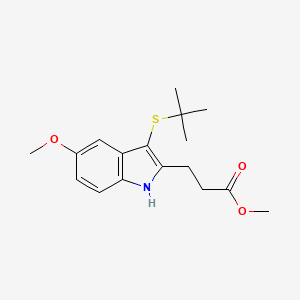
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate is a complex organic compound featuring a tert-butylthio group, a methoxy group, and an indole moiety
Preparation Methods
The synthesis of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification to form the propionate ester using propionic acid or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Modulation of Receptors: The compound may interact with cell surface or intracellular receptors, modulating their activity and downstream signaling pathways.
Interference with Cellular Processes: It can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation, by interacting with key regulatory proteins and pathways.
Comparison with Similar Compounds
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl propionate can be compared with similar compounds, such as:
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl acetate: This compound has an acetate ester group instead of a propionate ester group, which may affect its reactivity and biological activity.
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl butyrate: This compound has a butyrate ester group, which may influence its solubility and interaction with biological targets.
1-(3-(tert-butylthio)-5-methoxy-1H-indol-2-yl)-2-methylpropan-2-yl benzoate:
Properties
Molecular Formula |
C17H23NO3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 3-(3-tert-butylsulfanyl-5-methoxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C17H23NO3S/c1-17(2,3)22-16-12-10-11(20-4)6-7-13(12)18-14(16)8-9-15(19)21-5/h6-7,10,18H,8-9H2,1-5H3 |
InChI Key |
XVNTUJVMOALEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(NC2=C1C=C(C=C2)OC)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



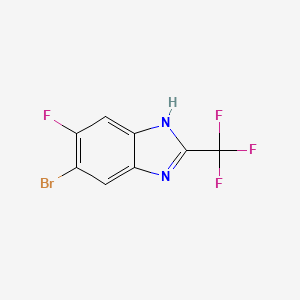
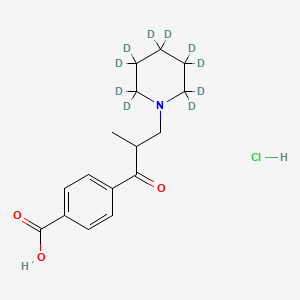
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
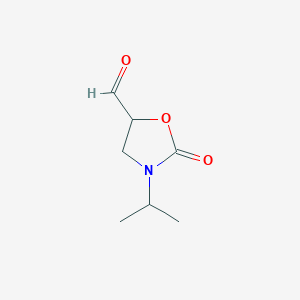
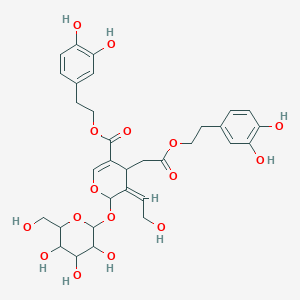

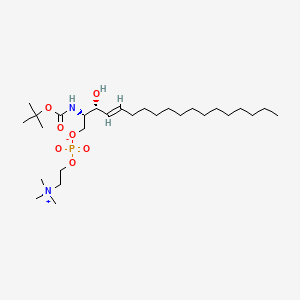
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)

![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
